Cas no 322681-08-3 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide is a novel benzamide derivative with potential applications in drug discovery. It boasts unique structural features, offering versatility for targeting various biological targets and modulating cellular processes. This compound demonstrates high purity and stability, making it a valuable tool in research and development efforts.
N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide structure
322681-08-3 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide
CAS No:322681-08-3
MF:C26H25NO5
MW:431.480407476425
CID:5974931
PubChem ID:18568430
Update Time:2025-06-20

N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide
    • Benzamide, N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]methyl]-
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
    • AKOS024628746
    • 322681-08-3
    • F2205-0305
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
    • N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
    • Inchi: 1S/C26H25NO5/c1-26(2)13-20-4-3-5-22(24(20)32-26)29-15-17-6-9-19(10-7-17)25(28)27-14-18-8-11-21-23(12-18)31-16-30-21/h3-12H,13-16H2,1-2H3,(H,27,28)
    • InChI Key: GZDLHZMTQRPFPP-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C2OCOC2=C1)(=O)C1=CC=C(COC2=C3OC(C)(C)CC3=CC=C2)C=C1

Computed Properties

  • Exact Mass: 431.17327290g/mol
  • Monoisotopic Mass: 431.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.250±0.06 g/cm3(Predicted)
  • Boiling Point: 632.5±55.0 °C(Predicted)
  • pka: 14.10±0.46(Predicted)

N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide Pricemore >>

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Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide

N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide: A Comprehensive Overview

N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide (CAS No. 322681-08-3) is a complex organic compound with a unique structure and potential applications in various fields of chemistry and pharmacology. This compound is characterized by its intricate molecular framework, which includes a benzodioxole and a benzofuran moiety, both of which contribute to its distinct chemical properties and biological activities.

The molecular formula of N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide is C27H27NO5, and it has a molecular weight of approximately 449.50 g/mol. The compound's structure features a benzamide core with a substituted benzodioxole and benzofuran group, which are known for their aromaticity and potential bioactivity.

Recent studies have highlighted the potential of N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzamide has also shown potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study in the European Journal of Medicinal Chemistry demonstrated that this compound has potent antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage.

The pharmacokinetic properties of N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxymethyl}benzamide have also been investigated. Research published in the Journal of Pharmaceutical Sciences indicated that the compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are essential for the development of effective oral medications that can be easily administered to patients.

In terms of safety and toxicity, preliminary studies suggest that N-(2H-1,3-benzodioxol-5-y)methyl)-4-{(2,2-dimethyl)-2,3-dihydro)-1-benzofuran)-7-yloxymethy)benzamide has low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and potential side effects.

The synthesis of N-(2H-1,3-benzodioxol-5-y)methy-)4-{()-dime--dihydro--benzo--yloxymethy)-benzamid) involves several steps and requires careful control of reaction conditions to ensure high yields and purity. A common synthetic route involves the coupling of a substituted benzamide with an appropriate benzofuran derivative using transition metal catalysts such as palladium or copper. The final product is typically purified using column chromatography or recrystallization techniques.

The potential applications of N-(-)-benzo--yloxymethy)-benzamid) extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in the development of advanced materials with unique optical and electronic properties. For example, researchers at the University of California have synthesized polymer materials incorporating this compound to create novel photovoltaic devices with improved efficiency.

In conclusion, N-(-)-benzo--yloxymethy)-benzamid) (CAS No. 322681-) is a multifaceted compound with promising applications in various fields. Its anti-inflammatory and antioxidant properties make it a valuable candidate for drug development, while its unique chemical structure offers opportunities for innovative materials science applications. Ongoing research continues to uncover new aspects of this compound's potential, highlighting its significance in both academic and industrial settings.

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